molecular formula C6H2Cl2N2O4 B035637 2,5-Dichloro-1,3-dinitrobenzene CAS No. 2213-82-3

2,5-Dichloro-1,3-dinitrobenzene

Cat. No. B035637
CAS RN: 2213-82-3
M. Wt: 236.99 g/mol
InChI Key: AGGUKALRPKAKSM-UHFFFAOYSA-N
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Description

2,5-Dichloro-1,3-dinitrobenzene is a chemical compound with the linear formula C6H2Cl2N2O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-1,3-dinitrobenzene consists of a benzene ring with two chlorine atoms and two nitro groups attached to it . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .


Physical And Chemical Properties Analysis

The melting point of 2,5-Dichloro-1,3-dinitrobenzene is 105 °C and its predicted boiling point is 315.8±37.0 °C . Its molecular weight is 237.0 and its density is predicted to be 1.729±0.06 g/cm3 .

Scientific Research Applications

  • Study of Methylamine and Potassium Permanganate Interactions : It's used for studying the interaction of methylamine and potassium permanganate on dinitrobenzenes (Woźniak, Grzegożek, Roszkiewicz, & Szpakiewicz, 2010).

  • DNA Cross-linking : One study discussed the ability of 1,2-chloro-2: 6-dinitrobenzene, a similar compound, to cross-link DNA molecules (Gunstone & Tucker, 2007).

  • Reaction with Amines : 1,2-dichloro-4,5-dinitrobenzene (DCDNB) reacts with primary and secondary amines in acetonitrile at room temperature to give a monosubstituted nitro product (Menezes et al., 2007).

  • Production of 2-Nitro-4,5-Dichlorophenol : The reaction of 1,2-dichloro-4,5-dinitrobenzene with aqueous OH- produces 2-nitro-4,5-dichlorophenol (Blasko et al., 2013).

  • Synthesis of Explosives and Health Risk : 1,3-Dinitrobenzene, which is structurally related, is primarily used in the synthesis of explosives and poses risks of inhalation and dermal contact (Klein, 2014).

  • Formation of 3,5-Dichloro-1,3-dinitrobenzene : This compound can be produced from 3,5-dinitrobenzene at 65°C with a 90% yield (Chun & Shen, 1998).

  • Nitration to Produce Trinitrobenzene : Nitration of 1,3-dichloro-2-nitrobenzene at 150°C yields 1,3,5-trinitrobenzene, important in various chemical processes (Melhuish, Moodie, Payne, & Schofield, 1988).

  • Structure Determination : The structure of 4-6-Dinitrophenyl-1,3-di-(α -hydroxyethyl ether) obtained from 1,3-dichloro-4,6-dinitrobenzene has been determined (Blanksma & Fohr, 2010).

  • Astroglial Necrosis in the Rat Brain : It causes focal lesions with marked astroglial necrosis in the rat brain upon repeated administration (Mavroudis et al., 2006).

  • Preparation of 2,4-DINITROANILINE : This can be obtained in high yield from 4-chloro-1,3-dinitrobenzene (Waters, Caplan, & Hildebrandt, 1987).

  • Photochemical Degradation in Aqueous Solution : The combination of UV and H2O2 is effective in degrading 1,3-dinitrobenzene in water (Chen et al., 2004).

Safety And Hazards

2,5-Dichloro-1,3-dinitrobenzene is fatal if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2,5-dichloro-1,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGUKALRPKAKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062256
Record name 2,5-Dichloro-1,3-dinitrobenzene
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Molecular Weight

236.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-1,3-dinitrobenzene

CAS RN

2213-82-3
Record name 2,5-Dichloro-1,3-dinitrobenzene
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Record name 2,5-Dichloro-1,3-dinitrobenzene
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Record name 1,6-dinitrobenzene
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Record name Benzene, 2,5-dichloro-1,3-dinitro-
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Record name 2,5-Dichloro-1,3-dinitrobenzene
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Record name 2,5-dichloro-1,3-dinitrobenzene
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Record name 2,5-DICHLORO-1,3-DINITROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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